molecular formula C6H10O2 B6235699 (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid CAS No. 1932322-60-5

(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B6235699
CAS No.: 1932322-60-5
M. Wt: 114.1
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Description

(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The pathways involved often include enzyme-catalyzed reactions where the compound acts as a substrate or inhibitor, influencing the overall reaction dynamics .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.

    Cyclopropane-1-carboxylic acid: Lacks the methyl groups, resulting in different reactivity and applications.

    1,2-Dimethylcyclopropane: Without the carboxylic acid group, it exhibits different chemical behavior.

Uniqueness

(1R,2R)-1,2-Dimethylcyclopropane-1-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

1932322-60-5

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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